

Application Notes and Protocols for In Vivo Studies of BAY-1797

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Compound of Interest

Compound Name: BAY-1797

Cat. No.: B605926

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of **BAY-1797**, a potent and selective P2X4 receptor antagonist. The information is compiled for professionals in drug development and research, focusing on the compound's application in a preclinical inflammatory pain model.

Introduction to BAY-1797

BAY-1797, chemically known as N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel implicated in inflammatory and immune processes. It has demonstrated anti-inflammatory and anti-nociceptive properties in rodent models of inflammatory pain, making it a valuable tool for preclinical research in this area. The compound is orally active, which is a key characteristic for its use in in vivo studies.

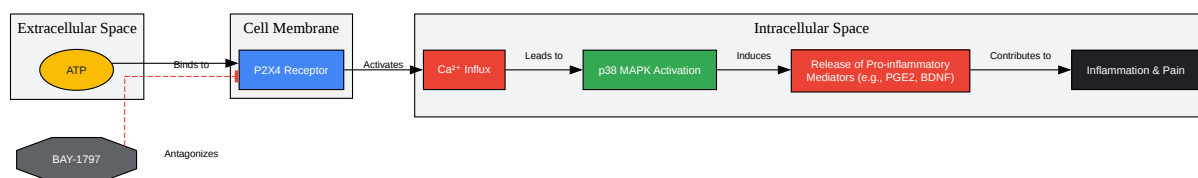
Quantitative Data Summary

The following table summarizes the key quantitative parameters for **BAY-1797** as identified from preclinical in vivo studies.

Parameter	Value	Species	Model	Source
In Vivo Efficacious Dose	50 mg/kg	Mouse	CFA-Induced Inflammatory Pain	Werner S, et al. J Med Chem. 2019
Route of Administration	Oral	Mouse	CFA-Induced Inflammatory Pain	Werner S, et al. J Med Chem. 2019
Reported In Vivo Effects	- Decreased intraplantar prostaglandin E2 (PGE2) levels- Reduced non-evoked pain-related behavior	Mouse	CFA-Induced Inflammatory Pain	Werner S, et al. J Med Chem. 2019

Signaling Pathway of P2X4 in Inflammatory Pain

The P2X4 receptor plays a crucial role in pain and inflammation signaling, primarily through its expression on immune cells like macrophages and microglia. Upon activation by extracellular ATP, the P2X4 receptor channel opens, leading to an influx of cations, particularly Ca²⁺. This increase in intracellular calcium triggers downstream signaling cascades. A key pathway involves the activation of p38 MAP kinase, which in turn leads to the production and release of pro-inflammatory mediators such as prostaglandin E2 (PGE2) from macrophages. In the central nervous system, P2X4 activation in microglia stimulates the release of brain-derived neurotrophic factor (BDNF), which contributes to central sensitization and neuropathic pain.



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P2X4 receptor signaling pathway in inflammation and pain.

Experimental Protocols

In Vivo Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)

This protocol describes the induction of a localized, persistent inflammatory pain state in mice using Complete Freund's Adjuvant (CFA).

Materials:

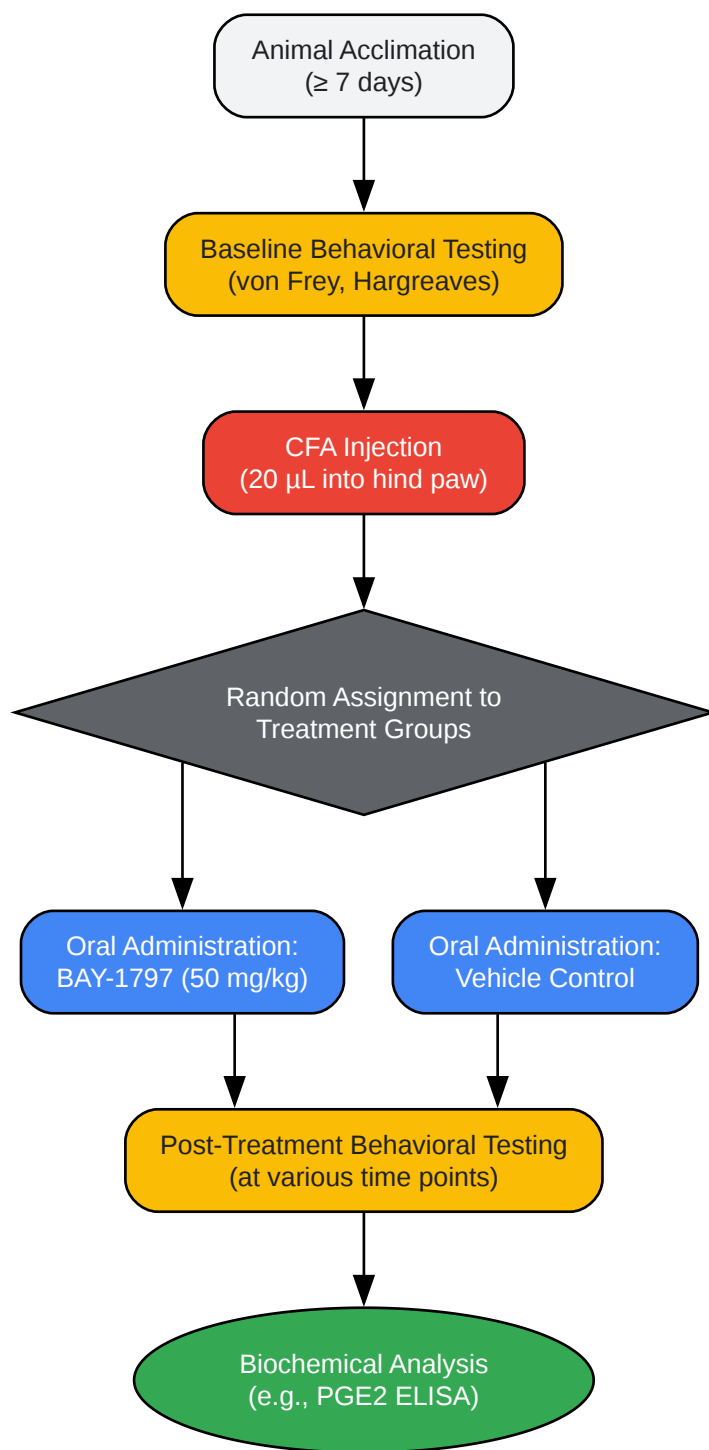
- **BAY-1797**
- Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
- Complete Freund's Adjuvant (CFA)
- Isoflurane or other suitable anesthetic
- Sterile syringes and needles (27-30 gauge)
- Male C57BL/6 mice (or other appropriate strain)
- Equipment for behavioral testing (e.g., von Frey filaments, Hargreaves apparatus)

Procedure:

- **Animal Acclimation:** Acclimate mice to the housing and experimental conditions for at least 7 days prior to the start of the experiment.
- **Baseline Behavioral Testing:** Prior to CFA injection, perform baseline measurements of mechanical and thermal sensitivity.
 - **Mechanical Allodynia:** Use von Frey filaments to determine the paw withdrawal threshold.
 - **Thermal Hyperalgesia:** Use a Hargreaves apparatus to measure the paw withdrawal latency to a radiant heat source.
- **CFA Induction:**
 - Anesthetize the mice using isoflurane.
 - Inject 20 μ L of CFA into the plantar surface of the right hind paw.
 - Allow the mice to recover from anesthesia in their home cages.
- **BAY-1797 Administration:**
 - Prepare a suspension of **BAY-1797** in the chosen vehicle at the desired concentration to achieve a 50 mg/kg dose.
 - Administer the **BAY-1797** suspension or vehicle control orally to the mice. The timing and frequency of administration should be determined based on the study design (e.g., prophylactic or therapeutic). For a therapeutic approach, administration would typically begin after the development of inflammatory pain.
- **Post-CFA Behavioral Testing:**
 - At selected time points after CFA injection and drug administration, repeat the mechanical and thermal sensitivity tests to assess the anti-nociceptive effects of **BAY-1797**.
- **Biochemical Analysis (Optional):**

- At the end of the study, euthanize the animals and collect the inflamed paw tissue.
- Homogenize the tissue and perform an ELISA to quantify the levels of inflammatory mediators such as PGE2.

Experimental Workflow Diagram



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Workflow for in vivo evaluation of **BAY-1797**.

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